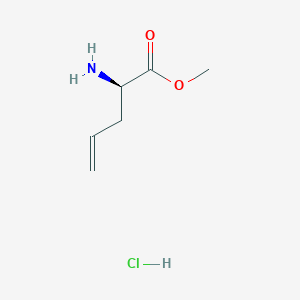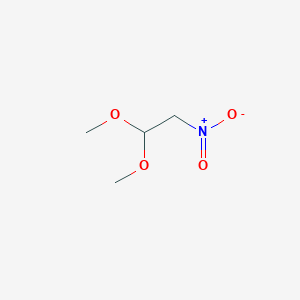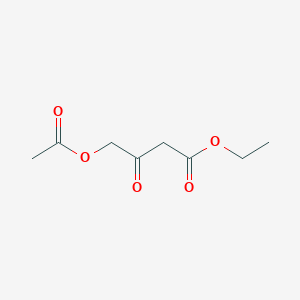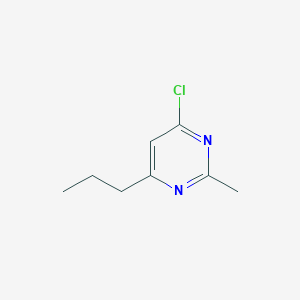![molecular formula C8H7NO3 B1600887 7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 67193-97-9](/img/structure/B1600887.png)
7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one
概述
描述
7-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound known for its unique structure and versatile applications in various fields including chemistry, biology, and industry. The compound consists of a benzene ring fused to an oxazine ring, with a hydroxyl group attached at the 7th position. This molecular structure imparts distinctive chemical properties that make it a subject of interest in scientific research.
Synthetic Routes and Reaction Conditions:
Route 1: Starting from 2-aminophenol, the compound can be synthesized through a cyclization reaction with glycolic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and heating to facilitate the formation of the oxazine ring.
Route 2: Another method involves the reaction of salicylamide with chloroacetic acid in the presence of a base, leading to cyclization and the formation of the desired compound.
Industrial Production Methods:
The industrial synthesis of this compound often utilizes large-scale batch reactors where the cyclization reactions can be carefully controlled. The use of continuous flow reactors is also explored for improved efficiency and yield.
Types of Reactions:
Oxidation: The hydroxyl group at the 7th position can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The oxazine ring can be selectively reduced under mild conditions to yield the corresponding hydroxybenzoxazine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where various substituents can be introduced, enhancing the compound's reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts reagents, such as aluminum chloride (AlCl3), are often used for electrophilic substitutions.
Major Products Formed:
The reactions typically yield products like quinone derivatives, substituted benzoxazines, and hydroxybenzoxazines, which have varied applications in research and industry.
科学研究应用
7-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one is widely studied for its applications in:
Chemistry: As a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a scaffold for drug development, particularly in designing compounds with potential therapeutic benefits.
Industry: Used in the production of dyes, polymers, and as a stabilizer in various chemical processes.
作用机制
7-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one vs. 7-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one: The oxygen in the oxazine ring is replaced by sulfur in the thiazin compound, leading to different electronic properties and reactivity.
This compound vs. 7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one: The hydroxyl group is replaced by a methoxy group, altering the compound's polarity and hydrogen bonding capabilities.
相似化合物的比较
7-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one
7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one
2H-benzo[b][1,4]oxazin-3(4H)-one derivatives with various substituents on the benzene ring
7-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one stands out due to its unique structural features and versatile applications, making it a valuable compound in scientific research and industrial processes.
属性
IUPAC Name |
7-hydroxy-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-5-1-2-6-7(3-5)12-4-8(11)9-6/h1-3,10H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHMCUIGTHMIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434827 | |
| Record name | 7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67193-97-9 | |
| Record name | 7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

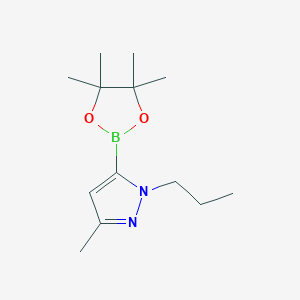
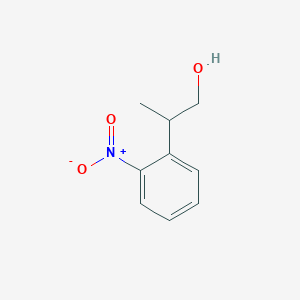

![Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)](/img/structure/B1600810.png)
![5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1600811.png)
